MAO-B Inhibitory Potency of Brominated Dimethoxyphenyl Chalcones vs. Fluoro- and Chloro-Analogs
In a head-to-head comparative study of dimethoxy-halogenated chalcones synthesized from 1-(5-bromo-2,3-dimethoxyphenyl)ethanone and its halogenated analogs, the brominated chalcone DM2 demonstrated MAO-B inhibitory activity that was 1.76-fold more potent than the corresponding fluoro analog DM18 and 4.91-fold more potent than the chloro analog DM16 [1]. This systematic halogen-dependent potency gradient is mirrored in the binding affinity (Ki) values, with the bromo derivative exhibiting the strongest enzyme interaction [1]. The competitive and reversible inhibition mechanism was confirmed across the series, ensuring that the observed potency differences are intrinsic to halogen identity rather than binding mode variation [1].
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.067 µM (DM2, chalcone derivative of 1-(5-bromo-2,3-dimethoxyphenyl)ethanone) |
| Comparator Or Baseline | Fluoro analog DM18: IC50 = 0.118 µM; Chloro analog DM16: IC50 = 0.329 µM |
| Quantified Difference | 1.76-fold improvement vs. fluoro; 4.91-fold improvement vs. chloro |
| Conditions | Recombinant human MAO-B enzyme; Amplex Red fluorometric assay; competitive reversible inhibition confirmed via Lineweaver-Burk analysis |
Why This Matters
For medicinal chemistry teams selecting building blocks for MAO-B inhibitor lead optimization, the brominated dimethoxyphenyl scaffold consistently yields derivatives with sub-100 nM potency, whereas fluoro- and chloro-substituted alternatives produce compounds with >100 nM IC50 values that may fail to meet lead candidate potency thresholds.
- [1] Mathew, B. et al. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. Pharmaceuticals, 2022, 15(9), 1152. DOI: 10.3390/ph15091152. View Source
